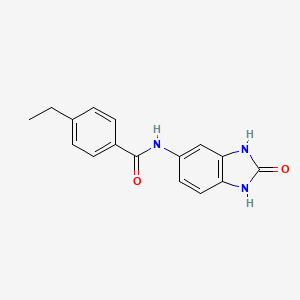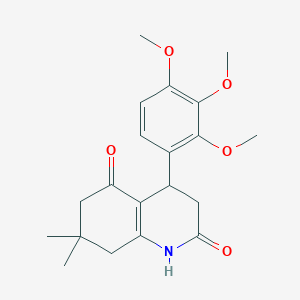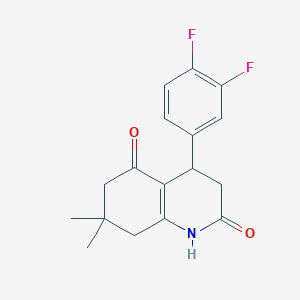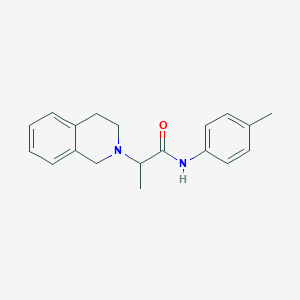![molecular formula C17H24N4O3S B4438211 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B4438211.png)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide
説明
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide, commonly known as EBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EBA belongs to the class of benzothiazole derivatives and is known to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
作用機序
The mechanism of action of EBA is not fully understood, but it is believed to involve multiple pathways. EBA has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). EBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, EBA has been shown to modulate the activity of neurotransmitters in the brain, such as acetylcholine and dopamine, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
EBA has been shown to exhibit a range of biochemical and physiological effects in various studies. In cancer research, EBA has been shown to inhibit the expression of genes involved in cell cycle progression and induce cell cycle arrest in cancer cells. EBA has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in inflammatory diseases. In addition, EBA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using EBA in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various diseases and pathways. EBA is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using EBA in lab experiments is its potential toxicity, particularly at higher doses. Therefore, careful dose-response studies should be conducted to determine the optimal concentration for each experiment.
将来の方向性
There are several future directions for research on EBA. One potential area of study is the development of EBA derivatives with improved potency and selectivity for specific targets. Another area of study is the investigation of the pharmacokinetics and pharmacodynamics of EBA in vivo, which could provide valuable information for its potential use in clinical settings. Furthermore, the potential use of EBA in combination with other drugs or therapies should also be explored to determine its synergistic effects. Finally, the investigation of the potential side effects and toxicity of EBA in animal models should be conducted to ensure its safety for human use.
Conclusion:
In conclusion, EBA is a synthetic compound with a broad range of biological activities that has been extensively studied for its potential therapeutic applications. EBA exhibits anti-inflammatory, anti-tumor, and anti-microbial effects, and has been shown to possess neuroprotective properties. The mechanism of action of EBA is not fully understood, but it is believed to involve multiple pathways. Despite its potential toxicity, EBA is a versatile compound for studying various diseases and pathways, and several future directions for research on EBA should be explored.
科学的研究の応用
EBA has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, infectious diseases, and neurodegenerative disorders. In cancer research, EBA has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, have also been targeted by EBA due to its anti-inflammatory effects. EBA has also been shown to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. Furthermore, EBA has been studied for its neuroprotective effects, particularly in the treatment of Alzheimer's disease.
特性
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-2-24-13-3-4-14-15(11-13)25-17(18-14)19-16(23)12-21-7-5-20(6-8-21)9-10-22/h3-4,11,22H,2,5-10,12H2,1H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLLFDRPEJOQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-2-methylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4438136.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4438141.png)
![N-(3-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438142.png)
![1,6,7-trimethyl-8-[2-(3-methyl-1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4438144.png)

![4-[(allylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4438163.png)

![2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide](/img/structure/B4438181.png)

![1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4438198.png)
![1-[3-(4-isopropylphenyl)propanoyl]-4-methylpiperidine](/img/structure/B4438206.png)

![methyl 4-({[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4438218.png)
